Product packaging for 3-(Allylsulfanyl)propanoic acid(Cat. No.:CAS No. 23349-98-6)

3-(Allylsulfanyl)propanoic acid

Cat. No.: B14710359
CAS No.: 23349-98-6
M. Wt: 146.21 g/mol
InChI Key: PPARCULXOKUJAV-UHFFFAOYSA-N
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Description

3-(Allylsulfanyl)propanoic acid, with the CAS Registry Number 23349-98-6 , is an organosulfur compound of significant interest in biochemical and microbiological research. This compound, with the molecular formula C6H10O2S and a molecular weight of 146.207 g/mol, serves as a key intermediate in the study of sulfur metabolic pathways . Its primary research application is in probing the substrate tolerance and enzymatic mechanisms of sulfur metabolism in marine bacteria, particularly the Roseobacter clade . In these studies, this compound is identified as a metabolite formed during the bacterial degradation of synthetic dimethylsulfoniopropionate (DMSP) analogs, such as 3-(diallylsulfonio)propanoate (DAllSP) . When these bacteria process the analogs through their demethylation pathway, this compound is a resulting compound that is further degraded to volatile sulfur compounds like allyl thiol . This process allows researchers to investigate the production of garlic-like sulfur volatiles, such as diallyl sulfide and diallyl disulfide, in a non-native biological context, providing insights into the ecology of bacterium-algae interactions . Furthermore, related cysteine-derived compounds with allyl polysulfane chains, such as 3-(allyltrisulfanyl)-2-aminopropanoic acid, have been isolated from heated garlic and exhibit potent antimicrobial activity . This connection makes this compound a compound of interest for research into the biosynthesis and properties of water-soluble antimicrobial sulfur compounds found in Allium species. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2S B14710359 3-(Allylsulfanyl)propanoic acid CAS No. 23349-98-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

23349-98-6

Molecular Formula

C6H10O2S

Molecular Weight

146.21 g/mol

IUPAC Name

3-prop-2-enylsulfanylpropanoic acid

InChI

InChI=1S/C6H10O2S/c1-2-4-9-5-3-6(7)8/h2H,1,3-5H2,(H,7,8)

InChI Key

PPARCULXOKUJAV-UHFFFAOYSA-N

Canonical SMILES

C=CCSCCC(=O)O

Origin of Product

United States

Contextualization Within Organosulfur Compounds and Carboxylic Acids Research

To understand the significance of 3-(Allylsulfanyl)propanoic acid, it is essential to consider the two major chemical groups that define its structure: organosulfur compounds and carboxylic acids.

Organosulfur compounds are organic molecules containing sulfur. They are widespread in nature and are responsible for the characteristic aromas and flavors of many foods, particularly vegetables from the Allium genus, such as garlic and onions. nih.govitjfs.com These compounds, including diallyl sulfide (B99878) and diallyl trisulfide, are not only important for their sensory properties but are also recognized for a wide range of biological activities, such as antioxidant and antimicrobial effects. nih.govresearchgate.net Research into organosulfur compounds often focuses on their biosynthesis, their role in plant defense mechanisms, and their potential health benefits for humans. itjfs.com

Carboxylic acids are defined by the presence of a carboxyl (-COOH) functional group. bldpharm.com This group imparts acidic properties to the molecule and is central to the chemistry of life. nih.govnist.gov Carboxylic acids are fundamental components in numerous biochemical pathways, including the citric acid cycle and fatty acid metabolism. nist.gov Prominent examples include amino acids, which are the building blocks of proteins, and fatty acids, which are key components of lipids. researchgate.netbldpharm.com Their ability to form salts and esters makes them versatile intermediates in synthetic organic chemistry. nih.gov

This compound (C₆H₁₀O₂S) uniquely combines these two functionalities. nist.gov Its propanoic acid backbone is a common motif in metabolism, while the allyl sulfide group is a hallmark of the flavorful and bioactive compounds found in garlic. nih.govbeilstein-journals.org This dual nature makes it a relevant subject for understanding the interplay between these two crucial classes of chemical compounds.

Significance in Biochemical Pathways and Synthetic Organic Chemistry

The importance of 3-(Allylsulfanyl)propanoic acid has been specifically highlighted in the context of microbial metabolism of sulfur compounds.

In a notable study, this compound was identified as a key intermediate in the metabolic pathway of marine bacteria from the Roseobacter group. beilstein-journals.org These bacteria were fed synthetic analogues of 3-(dimethylsulfonio)propanoate (DMSP), a compound significant in the global sulfur cycle. When the bacteria metabolized 3-(diallylsulfonio)propanoate, they cleaved an allyl group to produce this compound. beilstein-journals.org This intermediate was then further broken down to release allyl thiol, a volatile compound known as one of the key constituents of garlic oil. beilstein-journals.org This research establishes a clear biochemical role for this compound as a precursor to volatile sulfur compounds in a bacterial system, linking it directly to the biotransformation of organosulfur molecules. The study also noted the potential for the compound to be methylated to form its corresponding ester, methyl 3-(allylsulfanyl)propanoate. beilstein-journals.org

Despite its defined role in this specific biochemical pathway, the significance of this compound in the broader field of synthetic organic chemistry is not well-established. While numerous synthetic methods exist for various substituted propanoic acids, which are valued as building blocks for pharmaceuticals and other complex molecules, this compound itself is not commonly cited as a starting material or key intermediate in these applications. nih.govprepchem.com Its primary relevance in synthesis currently appears to be as a reference compound for metabolic studies.

Current State of Research and Identified Knowledge Gaps

Established and Emerging Synthetic Routes to this compound

The synthesis of this compound can be achieved through various chemical strategies. These methods primarily involve the formation of the thioether linkage and the introduction of the propanoic acid moiety.

Strategies Involving Deallylation Reactions from Precursors

One notable pathway to obtaining this compound involves the deallylation of sulfonium (B1226848) propanoate precursors. For instance, the enzymatic deallylation of 3-(diallylsulfonio)propanoate (DAllSP) by enzymes from the demethylation pathway in bacteria like Phaeobacter inhibens yields this compound. beilstein-journals.org This biochemical transformation highlights a potential green chemistry approach to the synthesis of this compound.

Another precursor, 3-(allylmethylsulfonio)propanoate (AllMSP), when subjected to similar bacterial degradation, can also lead to the formation of this compound as a byproduct, alongside the primary product, methyl 3-(methylsulfanyl)propanoate. beilstein-journals.org These biological deallylation reactions, mediated by enzymes such as DmdA, demonstrate nature's efficiency in cleaving allyl groups from sulfur. beilstein-journals.org

Alternative Synthetic Approaches for the Thioether Moiety

A common and direct method for forming the thioether bond is through the Michael addition of allyl mercaptan to acrylic acid. This reaction, typically catalyzed by a base, involves the nucleophilic attack of the thiolate anion of allyl mercaptan onto the β-carbon of the acrylic acid.

A variation of this approach involves the acid-catalyzed addition of diallyl sulfide (B99878) to acrylic acid. beilstein-journals.org For example, treating a mixture of acrylic acid and diallyl sulfide with 2 N HCl at 80°C results in the formation of the corresponding sulfonium salt, which can then be deallylated to the desired thioether. beilstein-journals.org

Another synthetic strategy involves the reaction of a salt of 3-mercaptopropanoic acid with an allyl halide, such as allyl bromide. This nucleophilic substitution reaction provides a straightforward route to the target molecule.

Considerations for Yield Optimization and Reaction Efficiency

The efficiency of synthesizing this compound and its derivatives is influenced by several factors. In the context of esterification, a related reaction, studies on propanoic acid have shown that the molar ratio of reactants and the reaction temperature significantly impact the yield. For instance, increasing the alcohol-to-acid molar ratio in Fischer esterification can shift the equilibrium towards the product, leading to higher yields. researchgate.netmasterorganicchemistry.com Specifically, a 10-fold excess of alcohol has been shown to increase ester yield to 97%. masterorganicchemistry.com

Temperature also plays a crucial role. In the esterification of propanoic acid, increasing the temperature from 35°C to 65°C has been demonstrated to increase the reaction rate and the final yield of the ester. ceon.rs For reactions involving the formation of the thioether, controlling the pH and temperature can be critical, especially in aqueous media, to minimize side reactions and maximize the yield of the desired product. google.com The use of a sealed tube and heating at 120°C for 24 hours has been reported for a related synthesis of 3-(phenylsulfonyl)propionic acid, achieving a yield of 83%. chemicalbook.com

Reaction TypeReactantsCatalyst/ConditionsReported Yield
Deallylation3-(Diallylsulfonio)propanoatePhaeobacter inhibens enzymesNot Quantified
Acid-catalyzed additionAcrylic acid, Diallyl sulfide2 N HCl, 80°C43% (for the HCl salt of the sulfonium precursor) beilstein-journals.org
Esterification (Propanoic Acid)Propanoic acid, 1-PropanolH₂SO₄, 65°C, 1:10 acid/alcohol ratio96.9% ceon.rs
Sulfonylpropanoic acid synthesisBenzenesulfonylhydrazide, Acrylic acidWater, 120°C, 24h, sealed tube83% chemicalbook.com

Chemical Reactivity and Functional Group Interconversions of this compound

The chemical behavior of this compound is dictated by the reactivity of its two primary functional groups: the carboxyl group and the allylsulfanyl moiety.

Reactivity of the Carboxyl Group (e.g., Esterification, Salt Formation)

The carboxyl group (-COOH) of this compound exhibits typical carboxylic acid reactivity.

Esterification: This is a common reaction where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, to form an ester. chemguide.co.uk This reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comathabascau.ca The general mechanism for Fischer esterification involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol, a series of proton transfers, and finally, the elimination of water. masterorganicchemistry.comlibretexts.org

Salt Formation: As a carboxylic acid, this compound can react with bases to form carboxylate salts. libretexts.org With strong bases like alkali metal hydroxides, it forms water-soluble ionic salts. Reactions with weaker bases, such as amines, also yield salts. The formation of salts with heavy metals like silver or lead is also possible, resulting in compounds with more covalent character and often reduced water solubility. libretexts.org

ReactionReagentProduct Type
EsterificationAlcohol (e.g., Ethanol)Ester (e.g., Ethyl 3-(allylsulfanyl)propanoate)
Salt FormationBase (e.g., NaOH)Carboxylate Salt (e.g., Sodium 3-(allylsulfanyl)propanoate)

Transformations Involving the Allylsulfanyl Moiety

The allylsulfanyl group [(CH₂=CHCH₂S-)] offers several avenues for chemical transformation.

Oxidation: The sulfur atom in the thioether can be oxidized to a sulfoxide (B87167) and further to a sulfone. For instance, the oxidation of a related compound, methyl 3-methylthiopropanoate, to methyl 3-(methylsulfonyl)propanoate has been achieved using hydrogen peroxide in the presence of a catalyst. beilstein-journals.org

Addition to the Alkene: The double bond in the allyl group can undergo various addition reactions. For example, hydrogenation using a catalyst like palladium on carbon can saturate the double bond, converting the allyl group to a propyl group. prepchem.com Halogens and hydrogen halides can also add across the double bond.

Thioether Cleavage: While the deallylation of sulfonium precursors is a synthetic route to this compound, the thioether linkage itself can be cleaved under specific conditions, although this is generally a more challenging transformation.

TransformationReagent/ConditionResulting Functional Group
OxidationHydrogen PeroxideSulfoxide/Sulfone
HydrogenationH₂, Pd/CPropylsulfanyl
HalogenationBr₂Dibromo-propylsulfany

Synthesis of Structurally Related Propanoic Acid Derivatives for Comparative Studies

The synthesis of analogues of this compound is crucial for structure-activity relationship studies and for exploring new chemical properties. This often involves starting with 3-mercaptopropionic acid and introducing various substituents. znaturforsch.comresearchgate.net

A common method for synthesizing 3-(alkylsulfanyl)propanoic acids involves the S-alkylation of 3-mercaptopropionic acid with a variety of alkyl halides (chlorides or bromides). znaturforsch.com This reaction is typically performed under basic conditions, using a base like sodium hydroxide (B78521) to facilitate the reaction. znaturforsch.com Microwave-assisted synthesis has been shown to be an efficient and rapid method for this transformation, often leading to good yields and minimizing the formation of malodorous side products like volatile sulfides and disulfides. znaturforsch.com

The table below showcases a variety of 3-(alkylsulfanyl)propanoic acid derivatives synthesized using this methodology.

Table 1: Examples of Synthesized 3-(Alkylsulfanyl)propanoic Acid Analogues

Alkyl/Allyl Halide Product Yield (%)
Butyl bromide 3-(Butylsulfanyl)propanoic acid 85
Allyl bromide This compound 91
Benzyl chloride 3-(Benzylsulfanyl)propanoic acid 95
2-Bromopropane 3-(Isopropylsulfanyl)propanoic acid 78

Data sourced from a study on microwave-assisted synthesis. znaturforsch.com

Disulfides: Propanoic acid derivatives containing a disulfide linkage can be synthesized. For instance, methyl 3-(allyldisulfanyl)propanoate has been prepared by reacting dimethyl 3,3'-disulfanediyldipropanoate with diallyl disulfide in the presence of a Lewis acid catalyst like BF₃·OEt₂. beilstein-journals.org

Sulfones: The synthesis of sulfone derivatives, such as 3-(allylsulfonyl)propanoic acid, typically involves the oxidation of the corresponding sulfide, this compound. youtube.comorganic-chemistry.org A variety of oxidizing agents can be employed, with hydrogen peroxide being a common choice. beilstein-journals.orgorganic-chemistry.org Catalyst-free methods have also been developed, such as the reaction of sulfonyl hydrazides with α,β-unsaturated propionic acids in water to produce 3-sulfone propionic acids. researchgate.net Another approach involves the hydrosulfonylation of 1,3-dienes with sulfinic acids, which can directly yield allylic sulfones. nih.gov For aromatic sulfones, methods include reacting aryl iodides with 3-mercaptopropionic acid followed by oxidation, or reacting a sodium sulfinate salt with maleic anhydride (B1165640) followed by decarboxylation. researchgate.netgoogle.com

Conjugating the propanoic acid moiety to heterocyclic or aromatic rings generates a diverse class of compounds with potential applications in medicinal chemistry and materials science. researchgate.netnih.gov

Aromatic Conjugates: 3-(Arylthio)propanoic acids can be synthesized by reacting aryl iodides with 3-mercaptopropionic acid using a copper(I) oxide catalyst in refluxing pyridine. researchgate.net This method is effective for a range of nonactivated aryl iodides. researchgate.net

Heterocyclic Conjugates: The synthesis of heterocyclic propanoic acid conjugates can be achieved through various routes. For example, 3-(2-thienyl)propanoic acid can be prepared by the hydrogenation of 3-(2-thienyl)acrylic acid using a palladium on carbon catalyst. prepchem.com Another strategy involves the reaction of 3-mercaptopropionic acid with heterocyclic precursors. This approach has been used to create analogues of biologically active molecules. nih.gov Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been synthesized by reacting 4-aminophenol (B1666318) with acrylic acid or its esters, followed by further modifications to introduce heterocyclic substituents. nih.gov The hydroarylation of 3-(furan-2-yl)propenoic acids with arenes in a superacid medium is another method to create 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
3-(Allylmethylsulfonio)propanoate
3-(Methylsulfanyl)propanoic acid
Allyl thiol
Diallyl disulfide
Allyl methyl disulfide
Methyl 3-(allylsulfanyl)propanoate
Malonyl-CoA semialdehyde
Acetaldehyde
Sulfoxide
Sulfone
Methyl 3-(methylsulfonyl)propanoate
Methyl 3-methylthiopropanoate
3-Mercaptopropionic acid
Sodium hydroxide
3-(Butylsulfanyl)propanoic acid
3-(Benzylsulfanyl)propanoic acid
3-(Isopropylsulfanyl)propanoic acid
3-((3-Chloropropyl)sulfanyl)propanoic acid
Methyl 3-(allyldisulfanyl)propanoate
Dimethyl 3,3'-disulfanediyldipropanoate
BF₃·OEt₂
3-(Allylsulfonyl)propanoic acid
3-(Arylthio)propanoic acids
Copper(I) oxide
3-(2-Thienyl)propanoic acid
3-(2-Thienyl)acrylic acid
Palladium
3-((4-Hydroxyphenyl)amino)propanoic acid
4-Aminophenol
Acrylic acid
3-Aryl-3-(furan-2-yl)propanoic acid
3-(Furan-2-yl)propenoic acid

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound, like many chemical processes, can be evaluated and improved through the lens of green chemistry. The core principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For this compound, this typically involves the reaction of allyl halide with 3-mercaptopropionic acid or the addition of allyl mercaptan to an acrylic acid derivative. Applying green chemistry principles to these syntheses focuses on aspects such as improving energy efficiency, using safer solvents, and minimizing byproducts.

One of the key strategies for a greener synthesis of 3-(alkylthio)propanoic acids, including the allyl derivative, is the use of microwave-assisted synthesis. znaturforsch.com This method has been shown to be superior to conventional heating, significantly shortening reaction times and improving both the purity and yield of the final product. znaturforsch.com For instance, a reaction that might take an hour using conventional heating can be completed in as little as ten minutes with microwave activation. znaturforsch.com This reduction in reaction time leads to substantial energy savings, a core tenet of green chemistry.

Another important consideration in green synthesis is the choice of solvent. Traditional organic solvents are often volatile, flammable, and toxic. In the synthesis of this compound, chlorinated solvents like dichloromethane (B109758) are sometimes used for extraction. znaturforsch.com A greener alternative is the substitution of such solvents with less hazardous options like ethyl acetate (B1210297), which has a much better environmental, health, and safety profile. znaturforsch.com

Further embracing green chemistry principles would involve exploring catalyst-free and solvent-free reaction conditions. While many traditional methods for this type of synthesis require a base or catalyst, developing conditions that allow the reaction to proceed efficiently without these additives would reduce waste and potential contamination of the product. nih.gov Similarly, conducting the reaction in the absence of a solvent, if the reactants' physical properties allow, represents an ideal green scenario as it eliminates solvent waste entirely.

The use of water as a solvent is another promising avenue for the green synthesis of related compounds, which could be applicable here. chemrxiv.org Water is a non-toxic, non-flammable, and abundant solvent, making it an excellent choice for environmentally benign chemical processes. Developing a synthetic route for this compound that proceeds efficiently in water would be a significant step forward in its green production.

Biocatalysis, using enzymes or whole organisms to carry out chemical transformations, offers another powerful approach to green synthesis. While specific enzymatic routes to this compound are not yet widely established, the enzymatic synthesis of other thioethers and functionalized acids is known. nih.gov An enzymatic process could offer high selectivity under mild conditions (room temperature and neutral pH), avoiding the need for harsh reagents and protecting groups.

The table below provides a comparative overview of different synthetic approaches for compounds of this type, highlighting the advantages of applying green chemistry principles.

FeatureConventional SynthesisMicrowave-Assisted Synthesis znaturforsch.comPotential Biocatalytic Synthesis
Energy Input High (prolonged heating)Low (short reaction time)Very Low (ambient temperature)
Reaction Time Hours (e.g., 1 hour)Minutes (e.g., 10 minutes)Varies, can be hours
Solvent Often uses hazardous solvents (e.g., dichloromethane)Can use greener solvents (e.g., ethyl acetate)Typically water
Catalyst Often requires a base or catalystOften requires a base or catalystEnzyme (biocatalyst)
Byproducts Can generate side products due to harsh conditionsFewer side products, higher purityHighly specific, minimal byproducts
Atom Economy ModerateModeratePotentially very high

Mechanistic Pathways of Chemical Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the allylsulfanyl group and the carboxylic acid group. Each of these groups can participate in a variety of chemical reactions, the mechanisms of which are explored below.

Elucidation of Reaction Mechanisms at the Allylsulfanyl Group

The allylsulfanyl group, characterized by a sulfur atom attached to an allyl group, is known to undergo several types of reactions. While specific studies on this compound are limited, the reaction mechanisms can be inferred from studies on analogous allylic sulfides.

Oxidation Reactions: The sulfur atom in the allylsulfanyl group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be oxidized to a sulfoxide or a sulfone. For instance, the reaction with singlet oxygen is a known transformation for allylic sulfides. acs.org The mechanism of oxidation of sulfides by dioxiranes is believed to proceed through the formation of a hypervalent sulfur adduct.

Free Radical Reactions: Allylic sulfides can participate in free-radical reactions. For example, the addition of dithiols to allenes, which contain an allyl-like structure, has been shown to proceed via a free-radical mechanism, leading to the formation of polymers. pharmatutor.org Furthermore, allylic sulfides can undergo addition-fragmentation transfer (AFT) reactions under radical conditions, which allows for bond exchange. researchgate.net The reaction of allylic sulfides with peroxyl radicals has also been investigated, suggesting that they can act as co-oxidants. rsc.org

Nucleophilic Substitution: The allylic group can be subject to nucleophilic substitution reactions. Allyl halides, which are structurally related, are good substrates for such reactions, where a nucleophile replaces the halide. ucalgary.ca This process can sometimes be accompanied by an allylic rearrangement, where the nucleophile attacks at either of the two electron-deficient carbons of the allyl group. ucalgary.ca In the context of this compound, a nucleophile could potentially attack the allylic carbon, leading to the cleavage of the C-S bond. Palladium-catalyzed allylic substitution is a common method for these transformations, often proceeding through a π-allyl intermediate. libretexts.org

Electrophilic Reactions: The double bond in the allyl group can react with electrophiles. For instance, molybdenum-catalyzed allylic sulfonylation of tertiary allylic electrophiles has been reported, demonstrating the reactivity of the allylic system towards electrophilic attack. nih.gov Cross-electrophile coupling reactions involving aryl and alkyl halides have also been studied, which proceed through a radical-chain mechanism. acs.org

Exploration of Carboxylic Acid Functional Group Reaction Mechanisms

The carboxylic acid group of this compound can undergo a range of reactions typical for this functional group. These reactions generally involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.

Esterification: One of the most common reactions of carboxylic acids is esterification, which involves the reaction with an alcohol in the presence of an acid catalyst to form an ester and water. scienceready.com.au The Fischer esterification mechanism proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, leading to a tetrahedral intermediate. Subsequent elimination of water yields the ester. scienceready.com.au

Amide Formation: Carboxylic acids can be converted to amides by reacting with amines. This reaction typically requires heat or the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. The mechanism involves the formation of a more reactive intermediate which is then attacked by the amine nucleophile.

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The mechanism involves the transfer of hydride ions to the carbonyl carbon.

Enzymatic Degradation Mechanisms of this compound

The biodegradation of organosulfur compounds is a critical process in the global sulfur cycle. While specific enzymatic degradation pathways for this compound are not extensively detailed in the literature, insights can be drawn from studies on structurally similar molecules.

Role of Specific Enzyme Systems in Deallylation Processes (e.g., DmdA)

The deallylation of sulfur compounds is a key step in their metabolism. In marine bacteria, the enzyme DmdA, a tetrahydrofolate-dependent demethylase, is known to be involved in the degradation of dimethylsulfoniopropionate (DMSP). Studies on analogues of DMSP, such as 3-(diallylsulfonio)propanoate (DAllSP), have shown that bacteria from the Roseobacter clade can degrade these compounds. acs.org The degradation of DAllSP is proposed to proceed via deallylation to form this compound, which can be further degraded by the enzymes of the demethylation pathway. acs.org This suggests that enzymes like DmdA possess a degree of substrate tolerance and can act on allylated sulfur compounds.

Identification of Intermediate Species in Biodegradation Pathways

During the enzymatic degradation of allylated sulfur compounds, several intermediate species have been identified. In the degradation of DAllSP by Phaeobacter inhibens, the formation of this compound is a key step. acs.org This intermediate can then be further degraded to allyl thiol. acs.org Allyl thiol is a volatile sulfur compound and a known constituent of garlic oil. Other identified intermediates in the broader context of allicin (B1665233) and allyl-mixed disulfide reactions with proteins and thiols include S-allylmercaptoglutathione. researchgate.net

Reaction Kinetics and Thermodynamic Analyses

The rates and energetic favorability of the reactions of this compound are essential for a complete mechanistic understanding. Due to a lack of specific data for this compound, kinetic and thermodynamic parameters from analogous reactions are presented to provide an estimation of its reactivity.

Reaction Kinetics:

The kinetics of the oxidation of simple allyl sulfides have been studied. For example, the rate coefficients for the O₃-initiated oxidation of allyl methyl sulfide (AMS) and allyl ethyl sulfide (AES) have been determined. nih.govconicet.gov.ar Similarly, the rate coefficients for the gas-phase oxidation of AMS and AES by OH radicals have been measured. conicet.gov.ar Kinetic data for enzymatic reactions involving sulfur compounds are also available, such as the Michaelis-Menten parameters for arylsulfatase and the inhibition constants of diallyl sulfide analogs for the CYP2E1 enzyme. scirp.orgnih.gov

Interactive Table: Kinetic Data for Reactions of Analogous Allyl Sulfides

ReactionSubstrateRate Coefficient (k)ConditionsReference
O₃-initiated oxidationAllyl methyl sulfide (AMS)(2.63 ± 0.47) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹In the presence of CO as an OH scavenger nih.govconicet.gov.ar
O₃-initiated oxidationAllyl ethyl sulfide (AES)(3.50 ± 0.27) × 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹In the presence of CO as an OH scavenger nih.govconicet.gov.ar
OH radical-initiated oxidationAllyl methyl sulfide (AMS)(4.98 ± 1.42) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 K, atmospheric pressure conicet.gov.ar
OH radical-initiated oxidationAllyl ethyl sulfide (AES)(6.88 ± 1.49) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹298 K, atmospheric pressure conicet.gov.ar
Enzymatic Hydrolysis (Arylsulfatase)p-Nitrophenyl sulfateKₘ = 1.03 mM, Vₘₐₓ = 75.7 µM/minpH 7.1 scirp.org
CYP2E1 InhibitionDiallyl sulfide (DAS)Kᵢ = 6.3 µmol/L, IC₅₀ = 17.3 µmol/L nih.gov
CYP2E1 InhibitionAllyl methyl sulfideKᵢ = 4.4 µmol/L, IC₅₀ = 11.4 µmol/L nih.gov

Thermodynamic Analyses:

Interactive Table: Thermodynamic Data for Analogous Esterification Reactions

ReactionReactantsProductsΔH° (kJ/mol)ΔS° (J/mol·K)Temperature (K)Reference
Esterification of Levulinic AcidLevulinic acid + 1-Butene (B85601)sec-Butyl levulinate-32.9 ± 1.6-70 ± 4298.15 acs.orgub.edu
Esterification of Acetic AcidAcetic acid + Ethanol (B145695)Ethyl acetate + Water-2.1-298.15 stackexchange.com

Spectroscopic Characterization Techniques for 3 Allylsulfanyl Propanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of ¹H and ¹³C NMR spectra, along with advanced two-dimensional techniques, would provide a definitive structural confirmation of 3-(Allylsulfanyl)propanoic acid.

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Similarly, comprehensive experimental ¹³C NMR data for this compound is not widely documented. A predicted spectrum would display unique signals for each carbon atom in the molecule, including the carbonyl carbon of the acid, the two methylene (B1212753) carbons of the propanoic acid chain, and the three distinct carbons of the allyl group. The chemical shifts would be influenced by the presence of the sulfur atom and the double bond.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure. COSY would reveal proton-proton couplings within the allyl and propanoic acid fragments. HMQC would correlate directly bonded proton and carbon atoms, while HMBC would show longer-range correlations between protons and carbons, confirming the linkage between the allyl group and the propanoic acid chain via the sulfur atom. However, specific experimental 2D NMR data for this compound is not available in the surveyed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

The electron ionization mass spectrum of this compound has been documented. nist.gov The compound has a molecular weight of 146.21 g/mol . nist.gov The mass spectrum displays a molecular ion peak ([M]⁺) and several fragment ions that are characteristic of the molecule's structure. Analysis of these fragments helps to confirm the presence of the allyl and propanoic acid moieties.

Table 1: Mass Spectrometry Data for this compound

Property Value
Molecular Formula C₆H₁₀O₂S
Molecular Weight 146.21 g/mol

This table presents the fundamental molecular properties of this compound as determined by mass spectrometry.

Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band), the C=O stretch of the carbonyl group, the C-S stretch of the thioether, and the C=C stretch of the allyl group's double bond, as well as various C-H stretching and bending vibrations. Despite the predictability of these features, specific experimental IR spectra for this compound are not found in the reviewed scientific literature.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the primary chromophores are the carbonyl group (C=O) and the carbon-carbon double bond (C=C). These functional groups would be expected to exhibit characteristic absorptions in the UV region. However, a specific experimental UV-Vis spectrum for this compound is not documented in the available literature.

Specialized Spectroscopic Methods for Specific Structural Features

Advanced spectroscopic methods provide a deeper insight into the molecular architecture of this compound, confirming the connectivity between the allyl group and the propanoic acid moiety through the sulfur atom.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 146, which corresponds to its molecular weight (C₆H₁₀O₂S). nih.gov The fragmentation pattern provides valuable structural information.

Key fragmentation pathways for sulfur-containing compounds often involve cleavage at the C-S bonds. For S-allyl compounds, α-cleavage (cleavage of the bond adjacent to the sulfur atom) is a dominant process. nih.gov In the case of this compound, this can lead to the formation of various fragment ions. The fragmentation of the propanoic acid chain is also prominent, with characteristic losses of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). libretexts.org

A study on the mass spectral behavior of analogous allyl sulfides indicates that the fragmentation is characteristic of the substituents. nih.gov For this compound, the presence of the allyl group leads to a characteristic fragment corresponding to the allyl cation [C₃H₅]⁺ at m/z 41.

Detailed Research Findings from Mass Spectrometry

A detailed analysis of the electron ionization mass spectrum of this compound reveals several key fragments that help in confirming its structure.

m/zProposed FragmentStructural Context
146[C₆H₁₀O₂S]⁺Molecular Ion
101[M - COOH]⁺Loss of the carboxyl group
74[C₃H₆S]⁺Fragment containing the thioether linkage
73[M - COOH - H₂]⁺Subsequent loss of hydrogens from the m/z 75 fragment
45[COOH]⁺Carboxyl group fragment
41[C₃H₅]⁺Allyl cation

Table 1: Key Electron Ionization Mass Spectrometry Fragments of this compound.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy

While 1D NMR provides information about the chemical environment of protons and carbons, 2D NMR experiments are essential for determining the connectivity of the molecule. For this compound, techniques such as COSY, HSQC, and HMBC would be particularly informative.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, COSY would show correlations between the protons of the two methylene groups in the propanoic acid chain and between the protons within the allyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be crucial in confirming the connection between the allyl group and the propanoic acid moiety through the sulfur atom. Specifically, correlations would be expected between the protons of the methylene group adjacent to the sulfur in the allyl part and the carbon of the methylene group adjacent to the sulfur in the propanoic acid part, and vice versa.

In a study involving the breakdown of 3-(allylsulfonio)propanoates, this compound was identified as an intermediate. The characterization in such studies would typically rely on detailed NMR analysis, including 2D techniques, to confirm the structure. beilstein-journals.org The supporting information for such research often contains the detailed spectra that form the basis of these structural assignments. beilstein-journals.org

Computational Chemistry Applications in 3 Allylsulfanyl Propanoic Acid Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as 3-(Allylsulfanyl)propanoic acid. These methods solve the Schrödinger equation to determine the electronic structure, which in turn dictates the molecule's geometry, stability, and reactivity.

Detailed studies on allyl mercaptan (AM), a key structural fragment of this compound, have utilized quantum chemical calculations to explore its conformational properties. The presence of a double bond in the allyl group leads to the possibility of cis and trans isomers. Theoretical calculations have predicted that the trans isomer is the more stable form. nih.gov Further conformational possibilities arise from the internal rotation around the S-H bond. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. bohrium.com For instance, a comparative analysis of allyl mercaptan and 2-propenesulfenic acid using Density Functional Theory (DFT) at the B3LYP/cc-pVQZ level revealed that allyl mercaptan has a larger HOMO-LUMO energy gap, suggesting greater chemical stability. researchgate.net

Table 1: Calculated Frontier Orbital Energies for Allyl Mercaptan (AM) in Water

ParameterEnergy (eV)
EHOMO-6.55
ELUMO-0.17
HOMO-LUMO Gap (ΔE)6.38

Data sourced from DFT B3LYP/cc-pVQZ level of theory calculations. researchgate.net

These fundamental calculations provide a baseline for understanding the electronic behavior of the larger this compound molecule, where the addition of the propanoic acid moiety would further influence the electronic distribution and reactivity.

Density Functional Theory (DFT) Studies of Reaction Pathways and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it ideal for studying the mechanisms of chemical reactions. It can be used to map out potential energy surfaces, locate transition states, and calculate activation energies, providing a detailed picture of how a reaction proceeds.

For molecules related to this compound, DFT has been instrumental in elucidating reaction mechanisms. For example, DFT studies on 3-mercaptopropanoic acid (MPA) and its methyl ester derivative (Me-MPA) have investigated the mechanism of C-S bond cleavage when these molecules form self-assembled monolayers (SAMs) on gold surfaces. researchgate.net These studies revealed that while MPA is stable, its ester derivative is prone to desulfurization through an E1cB (Elimination Unimolecular conjugate Base) elimination pathway. researchgate.net This highlights how a seemingly minor modification to the carboxylic acid group can dramatically alter the reaction pathway, a finding with significant implications for the stability and application of this compound in materials science.

Furthermore, DFT calculations have been used to investigate the radical chain reactions of allyl mercaptan on silicon surfaces. These studies calculate the energetics of various steps, including the initial addition of the molecule to the surface and subsequent hydrogen-transfer reactions, identifying the most favorable pathways. Such research is crucial for applications in surface modification and the development of molecular electronics.

In a different context, DFT has been applied to study the electronic structure of complexes formed between derivatives of 3-mercaptopropanoic acid and metal ions like Co(II), Ni(II), and Cu(II). impactfactor.org These calculations help in understanding the geometry and bonding within these coordination complexes.

Table 2: Key Thermodynamic and Reactivity Descriptors for Allyl Mercaptan (AM)

DescriptorDefinitionValue (kcal/mol)
Bond Dissociation Enthalpy (BDE)Enthalpy change for homolytic cleavage of the S-H bond.86.27
Proton Affinity (PA)Negative of the enthalpy change for protonation.200.08
Electron Transfer Enthalpy (ETE)Enthalpy change for the removal of an electron.165.73

Data determined in a vacuum at the DFT/B3LYP/cc-pVQZ level of theory. researchgate.net

Molecular Dynamics (MD) Simulations of Related Systems

While quantum mechanics provides a static picture of molecules, Molecular Dynamics (MD) simulations offer a dynamic view, tracking the movements of atoms and molecules over time. This allows researchers to study the conformational changes, diffusion, and interaction dynamics of molecules in various environments.

Although specific MD simulations for this compound are not widely published, studies on related systems provide valuable insights. For instance, MD simulations have been employed to investigate the adsorption mechanism of Schiff bases derived from L-cysteine, which shares the 3-mercaptopropanoic acid backbone, onto an iron surface. bohrium.com These simulations model the interactions between the organic molecules and the metal slab in a solvent, revealing how the molecules orient themselves upon adsorption. bohrium.com The simulations can calculate adsorption energies, which correlate with experimental observations of tribological (lubricating) performance. bohrium.com This type of simulation could be directly applied to this compound to understand its potential as a corrosion inhibitor or surface-modifying agent, predicting how the allyl and carboxylic acid groups influence its binding and orientation on a metal surface.

Prediction of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, such as NMR chemical shifts and IR/Raman vibrational frequencies. These predictions are invaluable for confirming molecular structures and interpreting experimental spectra.

DFT calculations are a standard tool for predicting vibrational spectra. A study on 2-(4-fluorobenzylideneamino)-3-mercaptopropanoic acid, a derivative of 3-mercaptopropanoic acid, demonstrated the power of this approach. researchgate.net The researchers optimized the ground-state geometry at the B3LYP/6-31G** level and calculated the vibrational wavenumbers. researchgate.net The theoretical spectra, after applying a scaling factor to correct for systematic errors, showed excellent agreement with the experimental FT-IR and Raman spectra, confirming the vibrational assignments. researchgate.net

Similarly, computational studies on tolbutamide (B1681337) have referenced the vibrational spectrum of allyl mercaptan, indicating that the characteristic vibrational modes of the allyl group are well-understood computationally. ingentaconnect.com For this compound, one could expect to computationally predict and assign the characteristic vibrational frequencies associated with its key functional groups:

O-H stretch of the carboxylic acid

C=O stretch of the carboxylic acid

S-C stretch of the thioether

C=C stretch of the allyl group

=C-H bends of the allyl group

This predictive capability is crucial for identifying the compound and studying its interactions, as changes in the vibrational frequencies can indicate hydrogen bonding or coordination to a surface.

In Silico Modeling of Molecular Interactions

In silico modeling, particularly molecular docking, is a powerful technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. This method is central to drug discovery and understanding biological activity.

The structural components of this compound have been the subject of such studies. Allyl mercaptan, for example, has been identified as a potent inhibitor of histone deacetylases (HDACs), enzymes that are important targets in cancer therapy. oup.com Molecular docking simulations were used to model the interaction between allyl mercaptan and the active site of human HDAC8. oup.com These models revealed that allyl mercaptan likely acts as a competitive inhibitor, with its sulfur atom coordinating to a crucial zinc ion in the enzyme's active site. nih.govoup.com

Similarly, docking studies have been performed on various derivatives of 3-mercaptopropanoic acid to evaluate their potential as inhibitors for different biological targets. impactfactor.org These in silico models predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 3: Molecular Docking Results for Allyl Mercaptan Analogs against HDAC8

CompoundGlide Score (kcal/mol)Key Interaction
Allyl Mercaptan (Reference)-4.5S-Zn coordination
DADS 5 (Analog)-5.2S-Zn coordination
DADS 10 (Analog)-5.0S-Zn coordination
DADS 11 (Analog)-4.8S-Zn coordination

Data sourced from docking studies on diallyl disulfide (DADS) analogs, with allyl mercaptan as a reference inhibitor. A more negative score indicates stronger predicted binding. nih.gov

These computational approaches are essential for screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing, saving considerable time and resources in the development of new therapeutic agents or functional molecules.

Biological Activity and Mechanistic Insights in Vitro Studies

Involvement in Microbial Metabolism and Degradation Pathways

Recent research has illuminated the role of 3-(allylsulfanyl)propanoic acid as a key intermediate in the microbial breakdown of organosulfur compounds, particularly by marine bacteria.

Catabolism by Marine Bacterial Species (e.g., Roseobacter Group)

Studies focusing on marine bacteria belonging to the Roseobacter group have demonstrated their capability to metabolize synthetic analogues of the algal metabolite 3-(dimethylsulfonio)propanoate (DMSP). When these bacteria, such as Phaeobacter inhibens, are fed with 3-(diallylsulfonio)propanoate (DAllSP), they utilize their existing DMSP degradation pathways to break down this analogue. beilstein-journals.org The process involves the deallylation of DAllSP, leading to the formation of this compound. beilstein-journals.org This compound is then further processed through the demethylation pathway, which is well-established in P. inhibens and involves the enzymatic machinery encoded by the dmdA–D genes. beilstein-journals.org This metabolic capability highlights the substrate tolerance of the enzymes involved in the DMSP cycle within these marine microorganisms.

Production of Allylated Sulfur Volatiles Through Microbial Action

The microbial catabolism of this compound by bacteria from the Roseobacter group results in the production and release of a variety of allylated sulfur volatiles. beilstein-journals.org Following its formation from DAllSP, this compound is further degraded to allyl thiol. beilstein-journals.org This highly reactive thiol can then undergo several transformations in the presence of air. These include oxidative dimerization to form diallyl disulfide or reaction with methanethiol (B179389) (MeSH), another product of DMSP metabolism, to produce allyl methyl disulfide. beilstein-journals.org Further oxidation reactions can lead to the formation of trisulfides like diallyl trisulfide and allyl methyl trisulfide. beilstein-journals.org The array of volatile compounds produced from the microbial processing of DAllSP, with this compound as a key intermediate, bears a resemblance to the volatile sulfur compounds found in garlic. beilstein-journals.org

Table 1: Allylated Sulfur Volatiles Produced by P. inhibens from DAllSP Degradation

Compound NameChemical Formula
Diallyl sulfide (B99878)C6H10S
Allyl methyl disulfideC4H8S2
Diallyl disulfideC6H10S2
Allyl methyl trisulfideC4H8S3
Diallyl trisulfideC6H10S3
Allyl methyl tetrasulfideC4H8S4
Methyl 3-(allylsulfanyl)propanoateC7H12O2S
Methyl 3-(allyldisulfanyl)propanoateC7H12O2S2

This table is generated based on findings from feeding experiments with P. inhibens. beilstein-journals.org

Enzyme Interaction and Inhibition Studies (In Vitro)

Investigation of Substrate Recognition and Binding Characteristics for Relevant Enzymes

Based on the available scientific literature, there are no specific in vitro studies that have investigated the substrate recognition and binding characteristics of this compound with relevant enzymes, such as those from the Dmd family in Roseobacter. While feeding experiments imply that the enzymes of the DMSP demethylation pathway can process this compound, detailed kinetic and binding data from isolated enzyme assays are not present in the searched results.

In Vitro Modulation of Enzyme Activity by this compound or Its Analogues

Consistent with the lack of binding studies, there is no direct evidence in the reviewed literature of in vitro modulation of enzyme activity by this compound. The current understanding is derived from the observation of downstream metabolites in whole-cell feeding experiments rather than from specific in vitro enzyme inhibition or activation assays.

Mechanistic Basis of Observed In Vitro Biological Effects

The primary observed in vitro biological effect of this compound is its role as a metabolic intermediate in the production of volatile sulfur compounds by marine bacteria. The mechanistic basis for this is its formation via the deallylation of DAllSP and its subsequent enzymatic degradation to allyl thiol by the Dmd enzyme system. beilstein-journals.org However, dedicated studies into other potential in vitro biological effects of isolated this compound and their underlying mechanisms are not available in the searched scientific literature.

Biochemical Pathways Affected (e.g., Glucose Metabolism, Deallylation)

Currently, there is a lack of specific in vitro studies investigating the direct effects of this compound on glucose metabolism. However, research on propanoic acid and its derivatives suggests potential interactions with metabolic pathways. For instance, propionic acid itself is known to be a precursor for glucose production in certain contexts, although this is primarily observed in vivo. In vitro, the effects are less clear and can be cell-type dependent.

The deallylation of this compound, a process that would involve the cleavage of the allyl group from the sulfur atom, is a plausible metabolic step. Enzymatic systems, such as those involving cytochrome P450 enzymes or other metabolic enzymes, could potentially catalyze this reaction. This would release allyl mercaptan and 3-mercaptopropanoic acid, both of which would have their own distinct biological activities. However, specific in vitro studies demonstrating the enzymatic deallylation of this compound are not currently available in the scientific literature.

Cellular Uptake and Intracellular Transformations in In Vitro Systems

The cellular uptake of this compound in in vitro systems has not been explicitly studied. However, based on its structure—a carboxylic acid with a lipophilic allyl thioether side chain—it is likely to cross cell membranes through a combination of passive diffusion and potentially via carrier-mediated transport systems that handle carboxylic acids or amino acid derivatives.

Once inside the cell, this compound is expected to undergo transformations common to other xenobiotic sulfur compounds. A primary route of metabolism is likely the mercapturic acid pathway. This pathway involves the enzymatic conjugation of the compound (or its metabolites) with glutathione (B108866) (GSH), a key intracellular antioxidant. This conjugation is typically catalyzed by glutathione S-transferases (GSTs). Following conjugation, the resulting molecule is further processed through a series of enzymatic steps to form a mercapturic acid derivative, which is then typically effluxed from the cell.

Comparative Biological Activities of this compound Derivatives

The biological activities of derivatives of this compound can provide valuable structure-activity relationship (SAR) insights, particularly in the context of antimicrobial effects.

Structure-Activity Relationship (SAR) Studies for In Vitro Effects

While specific SAR studies focusing on this compound are not available, broader studies on related thioether compounds have shed light on the structural features that govern their biological effects. For instance, in a series of novel thioether pleuromutilin (B8085454) derivatives, the nature of the heteroaromatic substituent on the thioether side chain was found to be a critical determinant of antibacterial activity. This suggests that modifications to the allyl group of this compound could significantly modulate its biological profile.

Antimicrobial Activity of Related Sulfanyl-Propanoic Acids (In Vitro)

A growing body of evidence supports the antimicrobial properties of various sulfanyl-propanoic acid derivatives and other organosulfur compounds. These compounds often exhibit activity against a range of microbial pathogens, including bacteria and fungi.

For example, a series of novel thiourea (B124793) derivatives incorporating different heterocyclic moieties have demonstrated significant antimicrobial activity. In some cases, these compounds have shown excellent inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal species like Aspergillus flavus. The mechanism of action for many organosulfur compounds is believed to involve the disruption of microbial cell membranes and the inhibition of essential enzymes through interaction with sulfhydryl groups.

The table below summarizes the in vitro antimicrobial activity of some representative sulfanyl-propanoic acid derivatives and related compounds against various microbial strains.

Compound/Derivative ClassMicrobial StrainIn Vitro Activity (e.g., MIC)Reference
Thioether Pleuromutilin DerivativesStaphylococcus aureusMIC = 0.031–0.063 μg/mL for potent derivatives acs.org
Thioether Pleuromutilin DerivativesStreptococcus pneumoniaeMIC = 0.031–0.063 μg/mL for potent derivatives acs.org
Antimicrobial Thiazoles with ThioetherCandida albicansMICs = 3.9–62.5 µg/mL for some derivatives nih.gov
Antimicrobial Thiazoles with ThioetherStaphylococcus aureusVariable, dependent on substitution nih.gov
Novel Thiourea DerivativesGram-positive bacteriaMIC values ranging from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL
Novel Thiourea DerivativesGram-negative bacteriaMIC values ranging from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL
Novel Thiourea DerivativesAspergillus flavusMIC values ranging from 0.95 ± 0.22 to 3.25 ± 1.00 μg/mL

MIC: Minimum Inhibitory Concentration

These findings collectively suggest that this compound, as a member of the sulfanyl-propanoic acid family, likely possesses antimicrobial properties that could be further optimized through structural modifications.

Environmental and Ecological Significance of 3 Allylsulfanyl Propanoic Acid

Contribution to Biogeochemical Sulfur Cycling

3-(Allylsulfanyl)propanoic acid serves as a transient but important link in the marine sulfur cycle, primarily through its role as a breakdown product of DMSP analogues. Research has demonstrated that certain marine bacteria, particularly those belonging to the metabolically versatile Roseobacter clade, are capable of degrading synthetic analogues of DMSP, such as 3-(diallylsulfonio)propanoate (DAllSP).

The degradation of DAllSP by these bacteria proceeds via a deallylation step, yielding this compound. This process is analogous to the well-documented demethylation of DMSP, which is a cornerstone of the marine sulfur cycle. The demethylation pathway of DMSP is a major route for the assimilation of sulfur by marine bacterioplankton, with an estimated 80% of DMSP being processed this way. frontiersin.org The subsequent breakdown of this compound releases allyl thiol, a volatile sulfur compound. bohrium.com This transformation highlights a pathway through which complex organosulfur compounds are converted into simpler, more volatile forms that can participate in further biogeochemical processes.

While the degradation of DMSP itself is a massive flux, with phytoplankton assimilating approximately 1.36 x 10^9 tons of sulfur per year into organic matter, the quantitative contribution of the this compound pathway is currently unquantified and likely minor in a global context, as DAllSP is a synthetic analogue. frontiersin.org However, the study of this pathway provides valuable insights into the enzymatic machinery and metabolic plasticity of marine microbes. The enzymes involved are believed to have evolved from pre-existing metabolic pathways, adapting to utilize novel sulfur substrates as they became available in the marine environment. frontiersin.org

Table 1: Key Research Findings on the Role of this compound in Sulfur Cycling

Research Focus Key Finding Organisms Involved Significance
Degradation of DMSP Analogues This compound is an intermediate in the degradation of 3-(diallylsulfonio)propanoate (DAllSP). bohrium.com Marine bacteria of the Roseobacter clade (e.g., Phaeobacter inhibens, Dinoroseobacter shibae, Oceanibulbus indolifex). bohrium.com Demonstrates a novel pathway for the transformation of complex organosulfur compounds in the marine environment.
Enzymatic Pathway The formation of this compound occurs via deallylation of DAllSP, a process analogous to DMSP demethylation. bohrium.com Enzymes of the demethylation pathway (DmdA–D) are implicated. bohrium.com Provides insight into the substrate tolerance and evolutionary adaptation of key sulfur-cycling enzymes.
Volatile Sulfur Compound Production The degradation of this compound leads to the formation of allyl thiol. bohrium.com Roseobacter clade bacteria. bohrium.com Contributes to the pool of volatile sulfur compounds in the marine environment, which can have various ecological roles.

Role in Inter-species Interactions within Marine Ecosystems

The production and transformation of organosulfur compounds in the ocean are deeply intertwined with the interactions between different species. DMSP and its degradation products are well-known signaling molecules, acting as chemoattractants for bacteria and influencing their colonization of phytoplankton hosts. bohrium.com This chemical communication is vital for the establishment of symbiotic or pathogenic relationships.

By analogy, it is hypothesized that this compound and its precursor, DAllSP, could play a similar role in mediating interactions within marine microbial communities. The degradation of DAllSP to this compound and subsequently to volatile compounds like allyl thiol by Roseobacter species represents a potential mechanism for chemical cross-talk. bohrium.com The release of these compounds could attract specific bacteria to a source, influencing community structure and function.

The Roseobacter group of bacteria, which are key players in the degradation of these compounds, are often found in association with dinoflagellates, major producers of DMSP. asm.org This suggests a co-evolutionary relationship where the bacteria have developed the metabolic capacity to utilize the chemical byproducts of their hosts. The ability to degrade DMSP analogues like DAllSP further underscores the metabolic adaptability of these bacteria and their preparedness to exploit a range of sulfur sources. bohrium.com

Table 2: Inferred Roles of this compound in Marine Ecosystem Interactions

Interaction Type Potential Role of this compound and Related Compounds Implicated Organisms Basis of Inference
Chemotaxis May act as a chemical cue, attracting bacteria to a source of DAllSP. Bacteria with appropriate chemoreceptors and degradation enzymes. Analogy to the chemoattractant properties of DMSP and its degradation products. bohrium.com
Symbiotic/Pathogenic Relationships The release of its degradation products (e.g., allyl thiol) could mediate the establishment of relationships between different microbial species. DAllSP-producing organisms (hypothetical) and bacteria of the Roseobacter clade. The known role of DMSP in mediating interactions between phytoplankton and bacteria. bohrium.comasm.org
Microbial Community Structuring The localized production and degradation of this compound could create chemical gradients that influence the distribution and abundance of specific microbial taxa. Marine microbial communities. The established principle of chemical signaling in structuring microbial ecosystems.

Environmental Fate and Biotransformation Processes

The environmental fate of this compound is intrinsically linked to its biotransformation by marine microorganisms. Once formed from the deallylation of DAllSP, it is not expected to persist in the environment but is instead rapidly converted to other compounds.

The primary biotransformation process identified for this compound is its further degradation to allyl thiol. bohrium.com This reaction is believed to be carried out by the enzymatic machinery of the DMSP demethylation pathway, which is well-established in bacteria such as Phaeobacter inhibens. bohrium.com Allyl thiol is a volatile organosulfur compound, and its production represents a key step in the transformation of the non-volatile this compound into a form that can be released from the aqueous phase.

The ultimate fate of allyl thiol in the marine environment can involve several processes. In the presence of air, it can undergo oxidative dimerization or react with other thiols, such as methanethiol (B179389) (MeSH), to form mixed disulfides like allyl methyl disulfide. bohrium.com These volatile compounds can contribute to the complex mixture of sulfur gases in the marine atmosphere.

Specific data on the degradation rates (e.g., half-life) of this compound in seawater are currently not available in the scientific literature. However, studies on the persistence of other organic compounds, such as some herbicides in marine environments, have shown that degradation rates can be highly variable and influenced by factors like temperature, light, and the composition of the microbial community. plos.org It is reasonable to assume that the degradation of this compound would be similarly influenced by these environmental parameters.

Table 3: Biotransformation of this compound

Process Description Reactant Product(s) Implicated Enzymes/Conditions
Deallylation The initial step in the degradation of the DMSP analogue. 3-(Diallylsulfonio)propanoate (DAllSP) This compound Enzymes of the DMSP demethylation pathway. bohrium.com
Thiol Formation The subsequent degradation of the intermediate. This compound Allyl thiol Enzymes of the DMSP demethylation pathway (DmdA–D). bohrium.com
Volatilization and Oxidation Further reaction of the volatile product. Allyl thiol Diallyl disulfide, Allyl methyl disulfide Presence of air (oxygen) and other thiols (e.g., MeSH). bohrium.com

Future Research Directions and Potential Academic Applications

Development of Chemoenzymatic or Biocatalytic Synthetic Routes

The synthesis of 3-(Allylsulfanyl)propanoic acid and its derivatives is an area ripe for innovation, particularly through green chemistry approaches. Future research will likely focus on moving beyond traditional chemical syntheses toward more sustainable and efficient chemoenzymatic or purely biocatalytic methods.

A significant opportunity lies in harnessing enzymatic processes. For instance, research has shown that marine bacteria from the Roseobacter group can produce this compound through the deallylation of 3-(diallylsulfonio)propanoate (DAllSP), an analogue of the algal osmolyte 3-(dimethylsulfonio)propanoate (DMSP). beilstein-journals.org This natural degradation pathway suggests the potential for developing a whole-cell or isolated enzyme biocatalytic system. The enzymes of the DMSP demethylation pathway (encoded by the dmdA-D genes) are implicated in this transformation, presenting specific targets for enzyme discovery and engineering. beilstein-journals.org

Future work could involve:

Enzyme Discovery and Engineering: Identifying and characterizing the specific deallylase or related enzymes from organisms like Phaeobacter inhibens that are responsible for the conversion. beilstein-journals.org Subsequent protein engineering could optimize these enzymes for higher efficiency, substrate specificity, and stability.

Multi-Enzymatic Cascades: Designing one-pot reaction cascades where multiple enzymes work in sequence to produce the target compound from simple, inexpensive starting materials. nih.gov This approach mimics natural metabolic pathways and can lead to high-purity products with minimal waste. nih.gov

Integrated Process Concepts: Combining microbial fermentation, enzymatic conversion, and chemical catalysis to create a highly efficient, tailor-made synthesis route from basic feedstocks like glucose. nih.gov

Advanced Spectroscopic and Computational Integration for Deeper Mechanistic Understanding

A thorough understanding of the structure, reactivity, and electronic properties of this compound is fundamental to its application. Integrating advanced spectroscopic techniques with computational chemistry offers a powerful approach to elucidate reaction mechanisms and predict molecular behavior.

While detailed spectroscopic studies on this compound itself are not extensively published, the methodologies applied to similar propanoic acid derivatives provide a clear roadmap. Studies on related compounds have successfully used a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to investigate reactive intermediates and transition states in chemical reactions. mdpi.comresearchgate.net

Future research in this area should include:

Comprehensive Spectroscopic Characterization: Detailed analysis using 1H-NMR, 13C-NMR, and Fourier-Transform Infrared (FT-IR) spectroscopy to create a complete spectral profile of the molecule and its derivatives. neliti.comneliti.comresearchgate.net

Mechanistic Studies with DFT: Using computational models to calculate properties such as electrophilicity indexes and to visualize the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). mdpi.com This would provide deep insights into the reactivity of the allyl group and the thioether linkage, guiding synthetic derivatization.

Mass Spectrometric Fragmentation Analysis: The initial identification of this compound in bacterial degradation studies relied on mass spectrometry. beilstein-journals.org A more detailed investigation into its fragmentation patterns under various ionization conditions would aid in its unambiguous identification in complex biological matrices.

Exploration of Novel Biochemical Roles and Enzyme Targets (In Vitro)

The discovery that this compound is an intermediate in the bacterial degradation of DMSP analogues is a critical starting point for exploring its biochemical significance. beilstein-journals.org This finding suggests that the compound may interact with specific enzymes and play a role in microbial sulfur metabolism.

The primary focus for future in vitro research is the interaction between this compound and the enzymes of the DMSP demethylation pathway. It is known to be a substrate for subsequent degradation into allyl thiol by the action of enzymes homologous to DmdB, DmdC, or DmdD. beilstein-journals.org

Key research questions to address include:

Enzyme Kinetics and Inhibition: Quantifying the kinetic parameters (K_m, k_cat) of the enzymes that process this compound. This will clarify its role as a substrate and determine the efficiency of the pathway.

Substrate Specificity: Investigating how variations in the structure of this compound affect its recognition and processing by the Dmd enzymes.

Probing Enzyme Mechanisms: Using the compound and its future analogues as chemical probes to study the active sites and catalytic mechanisms of the enzymes involved in its turnover.

ParameterDescriptionAssociated EnzymesResearch Focus
Formation Deallylation of 3-(diallylsulfonio)propanoatePutative deallylase / DmdA-like enzymesEnzyme identification and characterization
Degradation Conversion to Allyl thiolDmdB, DmdC, DmdD homologuesKinetic analysis and mechanism of action

Applications in Material Science or other Non-Biological Fields Through Derivatization

The chemical structure of this compound provides multiple handles for derivatization, paving the way for its potential use in material science and other non-biological fields. The carboxylic acid group can be converted into esters, amides, or acid halides, while the allyl group is available for polymerization or "click" chemistry reactions.

Drawing parallels from other functionalized organic acids, several applications can be envisioned:

Polymer Synthesis: Furan-based propanoic acid derivatives are recognized as platform chemicals for creating polymers and resins. mdpi.comresearchgate.net Similarly, the allyl group of this compound could be used as a monomer or cross-linking agent in the synthesis of novel sulfur-containing polymers with unique optical or mechanical properties.

Metal Complexation: Derivatives of β-alanine (3-aminopropanoic acid) have been used to synthesize metal complexes. neliti.comneliti.com The carboxylic acid and thioether sulfur of this compound could act as bidentate ligands for creating novel metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensory applications. neliti.comneliti.comsciencescholar.us

Surface Modification: The carboxylic acid can be used to anchor the molecule to metal oxide surfaces, while the allyl group can be further functionalized, making it a candidate for creating self-assembled monolayers (SAMs) to tailor surface properties.

Design of Next-Generation Analogues for Specific In Vitro Research Probes

The development of analogues of this compound is a promising strategy for creating specialized molecular tools for biochemical research. By systematically modifying its structure, researchers can design probes to investigate enzyme function, map metabolic pathways, and potentially identify new biological targets.

The synthesis of DMSP analogues to probe bacterial degradation pathways has already proven to be a successful strategy. beilstein-journals.org A similar approach can be applied starting from the this compound scaffold. The design of such analogues could be inspired by work on other propanoic acid derivatives developed as specific biological agents. nih.govmdpi.com

Future design strategies could include:

Fluorinated Analogues: Introducing fluorine atoms can alter the electronic properties of the molecule, block metabolic pathways at specific points, and serve as a reporter for ¹⁹F-NMR studies.

Clickable Probes: Incorporating an azide (B81097) or alkyne group into the molecule would allow for its use in bioorthogonal "click" chemistry reactions. This would enable researchers to attach fluorescent dyes or affinity tags to identify its binding partners in complex biological systems.

Varying the Thioether Linkage: Replacing the allyl group with other alkyl or aryl substituents would generate a library of compounds to systematically probe the substrate specificity of the enzymes that metabolize it. beilstein-journals.org

This focused research could lead to the development of highly specific inhibitors or activity-based probes for the Dmd enzyme family, providing invaluable tools for studying microbial sulfur cycling.

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